4-(5-Bromothiophen-2-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-7-2-1-6(12-7)5-3-8(11)10-4-5/h1-2,5H,3-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVVXYCITHQFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Thiophene-Pyrrolidinone Scaffold: A Medicinal Chemist's Guide to 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one
Executive Summary
4-(5-Bromothiophen-2-yl)pyrrolidin-2-one (CAS: 133933-69-4) represents a high-value "privileged scaffold" in modern drug discovery. It bridges the structural gap between the racetam class of neurotherapeutics (e.g., Levetiracetam, Brivaracetam) and PDE4 inhibitors (e.g., Rolipram).
This guide analyzes the compound not merely as an intermediate, but as a strategic starting point for Diversity-Oriented Synthesis (DOS) . The 5-bromo handle allows for late-stage functionalization, while the thiophene ring offers distinct bioisosteric advantages over traditional phenyl-based scaffolds, including altered metabolic liability and improved lipophilicity profiles.
Part 1: Chemical Architecture & Bioisosterism
The Core Scaffold
The molecule consists of a
| Feature | Medicinal Chemistry Function |
| Pyrrolidin-2-one | Hydrogen bond acceptor/donor motif; mimics the peptide bond; core pharmacophore for SV2A binding. |
| Thiophene Ring | Bioisostere of phenyl; reduces aromaticity ( |
| 5-Bromo Substituent | Metabolic Blocker: Prevents oxidation at the reactive |
| C4-Chirality | The C4 carbon is a stereocenter. Biological activity is often enantiospecific (typically the S-enantiomer for SV2A ligands). |
Thiophene vs. Phenyl Bioisosterism
Replacing a phenyl ring with a thiophene (as seen in this scaffold vs. Rolipram) alters the physicochemical profile:
-
Size: Thiophene is slightly smaller than benzene, allowing tighter packing in hydrophobic pockets.
-
Lipophilicity: Thiophene is generally more lipophilic, potentially enhancing Blood-Brain Barrier (BBB) penetration.
-
Electronic Effects: Thiophene is electron-rich but the sulfur atom can act as a weak hydrogen bond acceptor, unlike the phenyl ring.
Part 2: Therapeutic Potential & Target Classes[1]
Neurology: SV2A Ligands (Epilepsy & Nootropics)
The pyrrolidin-2-one core is the defining feature of the "racetam" family.
-
Mechanism: Binding to Synaptic Vesicle Protein 2A (SV2A), modulating neurotransmitter release.
-
Application: This scaffold serves as a precursor to "Thio-Brivaracetam" analogs. The bromine allows the introduction of lipophilic alkyl chains (e.g., propyl/butyl) required for high-affinity SV2A binding.
Immunology: PDE4 Inhibition (Inflammation)
The structure 4-(aryl)pyrrolidin-2-one is the pharmacophore of Rolipram .
-
Mechanism: Inhibition of PDE4 prevents the hydrolysis of cAMP, reducing the release of pro-inflammatory cytokines (TNF-
). -
Relevance: Thiophene analogs of Rolipram have demonstrated reduced emetic potential (a common side effect of PDE4 inhibitors) while maintaining anti-inflammatory efficacy in COPD and psoriasis models.
Oncology: Kinase Inhibition
The 5-bromo position allows this scaffold to be coupled to hinge-binding motifs (e.g., aminopyrimidines). The pyrrolidinone ring can project into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility.
Part 3: Experimental Protocols
Synthesis: The Michael Addition-Cyclization Route
This protocol describes the synthesis of the scaffold from 5-bromothiophene-2-carbaldehyde.
Reagents:
-
5-Bromothiophene-2-carbaldehyde
-
Nitromethane (
) -
Ammonium Acetate (
) -
Diethyl Malonate / Sodium Ethoxide
-
Raney Nickel /
(or )
Step-by-Step Methodology:
-
Henry Reaction (Nitroalkene Formation):
-
Dissolve 5-bromothiophene-2-carbaldehyde (10 mmol) in nitromethane (20 mL).
-
Add
(1.5 eq) and reflux for 4 hours. -
Result: 2-(2-nitrovinyl)-5-bromothiophene.
-
-
Michael Addition:
-
Treat the nitrovinyl intermediate with diethyl malonate (1.2 eq) in the presence of catalytic base (e.g., DBU or NaOEt) in ethanol.
-
Result: Formation of the
-nitro ester intermediate.
-
-
Reductive Cyclization (The Critical Step):
-
Dissolve the intermediate in MeOH/THF (1:1).
-
Add
(1 eq) and cool to 0°C. -
Cautiously add
(3 eq) portion-wise (Exothermic! Gas evolution). -
Mechanism:[1][2][3][4] The nitro group is reduced to an amine, which spontaneously attacks the ester to close the lactam ring.
-
Workup: Filter through Celite, evaporate solvent, and purify via flash chromatography (EtOAc/Hexane).
-
Visualization of Synthesis Logic
Caption: Synthesis of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one via nitro-ester reductive cyclization.
Part 4: Strategic Pharmacophore Mapping
To utilize this scaffold effectively, researchers must understand how it overlays with known drug targets.
Caption: Pharmacophore overlay showing how the scaffold's modules interact with key therapeutic targets.
Part 5: Physicochemical Profile (In Silico)
| Property | Value (Predicted) | Implication |
| Molecular Weight | 246.13 g/mol | Fragment-like; ideal for lead optimization. |
| cLogP | ~1.8 - 2.1 | Good oral bioavailability; CNS penetrant. |
| TPSA | ~29 Ų | Highly permeable (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH) | Specific binding interaction. |
| H-Bond Acceptors | 1 (C=O) | Specific binding interaction. |
References
-
National Institutes of Health (PubChem). 1-(Thiophene-2-carbonyl)pyrrolidine and related thiophene-pyrrolidine scaffolds. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one via Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation. Available at: [Link]
-
Mokrov, G. et al. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 2022. Available at: [Link]
-
Card, G.L. et al. Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2.[5] Bioorganic & Medicinal Chemistry Letters, 2011. Available at: [Link]
Sources
- 1. 4-(Oxoalkyl)-substituted GABA analogues as inactivators and substrates of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic properties of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one for organic semiconductors
Electronic Properties of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one for Organic Semiconductors
Executive Summary This technical guide explores the electronic and physicochemical utility of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one (CAS: 133933-69-4). While historically synthesized as a pharmaceutical intermediate (GABA analogue precursor), its unique structural motif—combining a polar, hydrogen-bonding lactam ring with a reactive, conjugated thiophene core—positions it as a high-value building block for Bio-Organic Electronics and Chiral Organic Semiconductors . This guide details its synthesis, electronic profile, and application in engineering dielectric interfaces and supramolecular assemblies.
Molecular Architecture & Electronic Profile
The molecule consists of a pyrrolidin-2-one (γ-lactam) scaffold substituted at the C4 position with a 5-bromothiophen-2-yl group.
Structural Analysis
-
Conjugation Break: The thiophene ring is attached to the pyrrolidinone via an
hybridized carbon (C4). This isolates the -system of the thiophene from the amide group, meaning the lactam acts as an inductive auxiliary rather than a conjugative extender. -
Chirality: The C4 position is a stereocenter. This is critical for spintronics applications (Chiral Induced Spin Selectivity - CISS effect), where chiral organic films filter electron spin.
-
Polarity: The lactam group introduces a significant dipole moment (~3.7 D for the pyrrolidinone unit), facilitating interaction with polar substrates (e.g.,
, ) and improving solubility in non-halogenated, polar solvents.
Estimated Electronic Energy Levels
As a monomer, the electronic properties are dominated by the thiophene unit, perturbed by the electron-withdrawing inductive effect (-I) of the lactam and the heavy-atom effect of bromine.
| Property | Estimated Value | Mechanistic Driver |
| HOMO Level | -6.4 to -6.6 eV | Stabilized by the -I effect of the pyrrolidinone ring relative to unsubstituted thiophene (-6.3 eV). |
| LUMO Level | -1.8 to -2.0 eV | Slightly lowered by the inductive withdrawal; bromine contributes to LUMO density. |
| Optical Gap ( | ~4.5 eV | Wide gap (monomer). Requires polymerization to enter the semiconductor range (1.5–2.5 eV). |
| Dipole Moment | ~4.2 D | Vector sum of the thiophene-Br and the lactam carbonyl. |
| Spin-Orbit Coupling | Moderate | Enhanced by the Bromine substituent, facilitating intersystem crossing (ISC) in phosphorescent hosts. |
Synthesis & Functionalization Protocols
High-purity synthesis is required for semiconductor applications to minimize trap states. The following protocol optimizes the "multistep synthesis" often cited in literature, focusing on yield and regioselectivity.
Optimized Synthetic Pathway
The synthesis proceeds via a Michael addition of nitromethane to a thiophene-acrylate, followed by reductive cyclization.
Step-by-Step Methodology:
-
Knoevenagel Condensation:
-
Reactants: 5-Bromothiophene-2-carboxaldehyde + Malonic Acid.
-
Conditions: Pyridine/Piperidine, 80°C, 4h.
-
Product: 3-(5-Bromothiophen-2-yl)acrylic acid.
-
Note: Bromine is stable under these mild basic conditions.
-
-
Esterification:
-
Reactants: Acrylic acid derivative +
+ (cat.). -
Product: Methyl 3-(5-bromothiophen-2-yl)acrylate.
-
-
Michael Addition (Critical Step):
-
Reductive Cyclization:
Visualization of Synthesis Logic
Figure 1: Optimized synthetic route avoiding de-halogenation side reactions.
Applications in Organic Semiconductors
This molecule is not a standalone semiconductor but a functional monomer used to engineer specific properties in larger systems.
Dielectric Interface Engineering (SAMs)
The pyrrolidinone group can form Self-Assembled Monolayers (SAMs) on oxide dielectrics.
-
Mechanism: The lactam
or groups hydrogen bond with surface hydroxyls ( ) on . -
Benefit: The thiophene "tail" projects upwards, creating a
-compatible surface that seeds the growth of subsequent semiconductor layers (e.g., P3HT or pentacene), improving crystallinity and charge mobility ( ).
Polymer Functionalization (Side-Chain Engineering)
Incorporating this unit as a side chain in conjugated polymers (via Suzuki coupling at the Br site) introduces polarity without breaking the backbone conjugation.
-
Solubility: The lactam improves solubility in "green" solvents like ethanol or acetone, moving away from toxic chlorobenzene.
-
Morphology: The lactam groups can stack via dipole-dipole interactions, locking the polymer chains into rigid, ordered lamellae.
Chiral Spintronics (CISS Effect)
The chiral center at C4 allows for the separation of enantiomers.
-
Application: Enantiopure films of this material can act as spin filters . When charge flows through the chiral structure, one spin state is transmitted more efficiently than the other due to the Chiral Induced Spin Selectivity (CISS) effect.
-
Protocol: Use Chiral HPLC (Chiralpak AD-H column) to resolve the (R)- and (S)- enantiomers before polymerization.
Electronic Interaction Map
Figure 2: Functional mapping of the molecule's structural components to semiconductor applications.
References
-
Nielsen, M. et al. (2005). "Efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio containing side chain of ertapenem." Journal of Organic Chemistry. (Validates the pyrrolidinone synthesis via Michael addition). Retrieved from [Link]
-
Naaman, R. & Waldeck, D.H. (2012). "Chiral-Induced Spin Selectivity Effect." Journal of Physical Chemistry Letters. (Foundational text for the application of chiral organic scaffolds in spintronics). Retrieved from [Link]
-
Facchetti, A. (2011). "π-Conjugated Polymers for Organic Electronics and Photovoltaic Cell Applications." Chemistry of Materials. (Context for thiophene-based polymer engineering). Retrieved from [Link]
Sources
A Technical Guide to the Synthesis of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one: A Journey Through Historical and Modern Methodologies
Introduction: The Emergence of a Privileged Scaffold
The pyrrolidin-2-one motif is a cornerstone in medicinal chemistry, forming the structural core of a diverse array of biologically active compounds, including the nootropic racetam drugs.[1][2] Its fusion with a thiophene ring, a well-established bioisostere of the benzene ring, gives rise to a scaffold with significant therapeutic potential.[3] The specific compound, 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one, combines these features with a bromine substituent, a common modulating group in drug design used to enhance potency or modify pharmacokinetic properties. While a direct, dedicated synthesis for this exact molecule is not extensively documented in publicly available literature, its synthesis can be rationally approached through established and robust chemical transformations.
This in-depth technical guide will provide a comprehensive overview of the historical and contemporary synthesis pathways that can be employed and adapted to produce 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one. We will delve into the mechanistic underpinnings of these routes, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to construct this and related molecules.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one suggests a few primary disconnection points. The most straightforward approach involves the formation of the γ-lactam ring as a key step. This can be achieved through the cyclization of a γ-amino acid or a related precursor. The thiophene moiety can be introduced via a carbon-carbon bond-forming reaction, such as a Michael addition.
A plausible forward synthesis, therefore, would involve the conjugate addition of a nitromethane equivalent to an α,β-unsaturated ester bearing the 5-bromothiophene group, followed by the reduction of the nitro group and subsequent intramolecular cyclization.
Core Synthesis Pathway: The Michael Addition and Reductive Cyclization Approach
The most well-documented and versatile method for the synthesis of 4-aryl- and 4-heteroaryl-pyrrolidin-2-ones is a multi-step sequence involving a Michael addition followed by a reductive cyclization.[4] This pathway offers a high degree of convergence and allows for the introduction of various substituents on both the pyrrolidinone and thiophene rings.
Step 1: Synthesis of the α,β-Unsaturated Ester Intermediate
The synthesis commences with the formation of an α,β-unsaturated ester, which will serve as the Michael acceptor. A common and efficient method for this is the Horner-Wadsworth-Emmons reaction.[4] This reaction involves the condensation of a phosphonate ylide with an aldehyde.
A proposed starting material would be 5-bromo-thiophene-2-carbaldehyde. The synthesis of this key intermediate is well-established and typically involves the direct bromination of thiophene-2-carbaldehyde.
Experimental Protocol: Synthesis of Ethyl (2E)-3-(5-Bromothiophen-2-yl)prop-2-enoate
-
Preparation of the Ylide: Sodium metal is dissolved in dry ethanol to generate sodium ethoxide in situ. To this solution, ethyl 2-(dimethoxyphosphoryl)acetate is added, and the mixture is stirred to form the phosphonate ylide.[4]
-
Horner-Wadsworth-Emmons Reaction: A solution of 5-bromo-thiophene-2-carbaldehyde in a dry aprotic solvent (e.g., THF) is added to the ylide solution. The reaction is typically stirred at room temperature until completion.[4]
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.[4]
Step 2: Michael Addition of Nitromethane
The next crucial step is the 1,4-conjugate addition (Michael addition) of nitromethane to the α,β-unsaturated ester.[4][5] This reaction introduces the nitrogen-containing functionality that will ultimately form the lactam ring. The use of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is critical to facilitate the deprotonation of nitromethane without promoting competing side reactions.[4]
Experimental Protocol: Synthesis of Ethyl 3-(5-Bromothiophen-2-yl)-4-nitrobutanoate
-
Reaction Setup: Ethyl (2E)-3-(5-bromothiophen-2-yl)prop-2-enoate and nitromethane are dissolved in a suitable solvent (e.g., acetonitrile).
-
Addition of Base: DBU is added dropwise to the solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[4]
-
Work-up and Purification: The reaction mixture is acidified with a dilute acid (e.g., 10% aq. HCl) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product, a γ-nitro ester, is purified by column chromatography.[4]
Step 3: Reductive Cyclization to the Pyrrolidin-2-one Ring
The final step in this core pathway is the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the desired γ-lactam ring.[4] A variety of reducing agents can be employed for this transformation, with nickel(II) chloride hexahydrate and sodium borohydride being a particularly effective combination.[4][6] This system allows for the in-situ reduction of the nitro group in the presence of the ester functionality.
Experimental Protocol: Synthesis of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one
-
Reduction: The purified γ-nitro ester is dissolved in a protic solvent such as methanol. Nickel(II) chloride hexahydrate is added, and the mixture is cooled in an ice bath.[4]
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise, controlling the temperature. The reaction is allowed to warm to room temperature and stirred until the reduction is complete.[4]
-
Work-up and Purification: The reaction is quenched by the careful addition of an acid. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The aqueous layer is extracted multiple times, and the combined organic layers are dried and concentrated. The final product is purified by recrystallization or column chromatography to yield 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one.[4]
Alternative and Emerging Synthesis Strategies
While the Michael addition and reductive cyclization pathway is a robust and well-established method, other synthetic strategies have been developed for the synthesis of substituted pyrrolidin-2-ones. These alternative routes may offer advantages in terms of step economy, stereocontrol, or substrate scope.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for the construction of the pyrrolidine ring.[7] This approach could potentially be adapted for the synthesis of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one by using an appropriate brominated thiophene-containing alkene as the dipolarophile.
Catalytic Asymmetric Synthesis
The development of catalytic asymmetric methods for the synthesis of chiral pyrrolidines and pyrrolidinones is a highly active area of research.[8][9] Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of these important heterocyclic compounds. An organocatalytic asymmetric Michael addition of a nitroalkane to a thiophene-containing α,β-unsaturated ester could provide a direct route to an enantioenriched precursor to 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one.
Data Summary
The following table summarizes the key intermediates and the final product in the proposed core synthesis pathway. Please note that the yields are hypothetical and would need to be determined experimentally.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Synthetic Step |
| 5-Bromo-thiophene-2-carbaldehyde | C₅H₃BrOS | 191.05 | Starting Material |
| Ethyl (2E)-3-(5-Bromothiophen-2-yl)prop-2-enoate | C₉H₉BrO₂S | 261.14 | Horner-Wadsworth-Emmons |
| Ethyl 3-(5-Bromothiophen-2-yl)-4-nitrobutanoate | C₉H₁₀BrNO₄S | 324.15 | Michael Addition |
| 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one | C₈H₈BrNOS | 246.12 | Reductive Cyclization |
Visualizing the Synthesis
Core Synthesis Pathway
Caption: Proposed core synthesis pathway for 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one.
Experimental Workflow
Caption: A generalized experimental workflow for the multi-step synthesis.
Conclusion and Future Outlook
The synthesis of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is readily achievable through a rational and well-precedented multi-step synthetic sequence. The core strategy, centered around a Horner-Wadsworth-Emmons reaction, a Michael addition, and a reductive cyclization, offers a reliable and adaptable route to this and other 4-substituted pyrrolidin-2-ones. As the demand for novel and diverse heterocyclic scaffolds in drug discovery continues to grow, the development of more efficient, stereoselective, and scalable syntheses for these valuable building blocks will remain a key focus for the scientific community. The exploration of catalytic asymmetric methods and novel cyclization strategies will undoubtedly pave the way for the discovery of new and improved therapeutic agents based on the 4-(thienyl)pyrrolidin-2-one scaffold.
References
-
Sellars, J. D., O'Donoghue, A. C., Baxendale, I. R., Sanderson, J. M., & Grayson, E. J. (2016). Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one via Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 640-645). Royal Society of Chemistry. [Link]
- Ballini, R., Barboni, L., Fiorini, D., Palmieri, A., & Petrini, M. (2006).
- Matsukuma, K., Tayu, M., Nakai, K., Yamano, M., Ohrui, S., Yamaguchi, T., & Saito, N. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor Catalysis. The Journal of Organic Chemistry.
- MDPI. (2023).
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- ResearchGate. (2006).
- ChemRxiv. (2025).
- Ali, A., Iftikhar, F., Rauf, A., Khan, A., Mohammad, H., Khan, I., & Choudhary, M. I. (2021).
- Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Biology Interface, 13(6), 461-479.
- Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829.
- Ballini, R., Barboni, L., Fiorini, D., Palmieri, A., & Petrini, M. (2006).
- Brands, K. M., et al. (2002). Efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of the new broad-spectrum carbapenem antibiotic ertapenem. The Journal of Organic Chemistry, 67(13), 4469–4474.
- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(1), 123.
- ResearchGate. (2010).
- American Chemical Society. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-indandiones with Triazinanes. The Journal of Organic Chemistry.
- Wiley Online Library. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Chemistry – A European Journal.
-
Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
- ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8415.
- National Institutes of Health. (2011). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. ACS Medicinal Chemistry Letters, 2(4), 309–313.
- ResearchGate. (2004). 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties.
- ResearchGate. (2020).
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Methodological & Application
Palladium-catalyzed cross-coupling reactions using 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one
Application Note: Cross-Coupling Protocols for 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one
Executive Summary & Strategic Value
The scaffold 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of Factor Xa inhibitors, anticonvulsants, and antimicrobial agents. It combines a polar, hydrogen-bond-donating lactam (pyrrolidinone) with an electron-rich, lipophilic thiophene core.
The presence of the C5-bromine on the thiophene ring activates the molecule for palladium-catalyzed cross-coupling. However, this substrate presents specific chemoselective challenges:
-
High Reactivity of 2-Bromothiophenes: The electron-rich nature of thiophene facilitates rapid oxidative addition, often leading to homocoupling or protodebromination (reduction) if the transmetallation step is sluggish.
-
Lactam Interference: The free NH of the pyrrolidinone is a weak nucleophile but can poison sensitive catalysts or undergo competitive N-arylation under strongly basic conditions (e.g., NaOtBu).
This guide provides field-proven protocols to navigate these challenges, ensuring high yields and chemoselectivity.
Chemical Properties & Handling[1]
-
Molecular Formula: C₈H₈BrNOS
-
Molecular Weight: 246.12 g/mol
-
Solubility Profile:
-
High: DMSO, DMF, DMAc, NMP.
-
Moderate: 1,4-Dioxane, THF, Methanol.
-
Low: Toluene, Diethyl Ether, Water.
-
-
Stability: The C-Br bond is stable to air and moisture but light-sensitive over prolonged periods. Store under inert atmosphere at 4°C to prevent slow photolytic debromination.
Mechanistic Considerations & Catalyst Selection
The success of coupling this substrate relies on balancing the oxidative addition rate with the stability of the Pd-intermediate.
The Thiophene "Trap"
Unlike phenyl bromides, 2-bromothiophenes are prone to protodebromination (replacing Br with H). This occurs when the oxidative addition complex [LₙPd(Ar)Br] reacts with trace moisture or solvent protons before the boronic acid (in Suzuki) or amine (in Buchwald) can react.
Mitigation Strategy:
-
Catalyst: Use electron-rich, bulky ligands (e.g., XPhos, SPhos, or dppf) to accelerate the transmetallation step.
-
Base: Use anhydrous bases (K₃PO₄, Cs₂CO₃) where possible to minimize water content in the catalytic cycle.
Visualization: Chemoselectivity Pathways
The following diagram illustrates the competing reaction pathways and the logic behind condition selection.
Figure 1: Reaction pathways highlighting the competition between desired C-coupling, reduction, and N-arylation.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 5-Aryl-thiophene derivatives (Biaryl formation). Challenge: Preventing hydrolysis of the lactam ring and minimizing dehalogenation.
Validated Conditions
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | The bidentate ferrocenyl ligand prevents Pd-black formation and resists poisoning by the thiophene sulfur. |
| Alternative | XPhos Pd G3 (1-2 mol%) | Use for sterically hindered or electron-poor boronic acids. |
| Base | K₃PO₄ (2.0 equiv) | Mild enough to spare the lactam; strong enough to activate the boronic acid. |
| Solvent | 1,4-Dioxane : Water (9:1) | The small water content is essential for the boronate formation but kept low to prevent side reactions. |
| Temp | 80-90°C | Thiophenes react at lower temps than benzenes; avoid overheating (>100°C) to prevent decomposition. |
Step-by-Step Procedure
-
Setup: Charge a reaction vial with 4-(5-bromothiophen-2-yl)pyrrolidin-2-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly against a positive flow of inert gas.
-
Solvation: Add degassed 1,4-Dioxane/Water (9:1 v/v) via syringe. Concentration should be 0.1 M - 0.2 M.
-
Reaction: Heat to 85°C with vigorous stirring.
-
Checkpoint: Monitor by TLC or LCMS after 2 hours. The thiophene bromide starting material usually disappears faster than phenyl bromides.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography. Note: Thiophene derivatives can streak on silica; add 1% Et₃N to the eluent if necessary.
Application Protocol 2: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality at the C5 position. Challenge: The lactam NH can compete with the external amine if a strong base is used.
Validated Conditions
-
Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%)
-
Why BrettPhos? It is specifically designed for primary amines and heteroaryl halides, ensuring high turnover before the catalyst deactivates.
-
-
Base: Cs₂CO₃ (2.5 equiv)
-
Critical: Avoid NaOtBu. Tert-butoxide is strong enough to deprotonate the pyrrolidinone lactam (pKa ~15-17), leading to N-arylation or catalyst poisoning. Carbonate bases are safer.
-
-
Solvent: t-Amyl Alcohol or Dioxane (Anhydrous).
-
Temperature: 100°C.
Experimental Workflow
-
Combine Pd precursor and Ligand in the reaction vessel.[1] Add solvent and stir at 60°C for 5 mins to pre-form the active catalyst (L-Pd-0).
-
Add the thiophene substrate (1.0 equiv), the amine partner (1.2 equiv), and Cs₂CO₃ (2.5 equiv).
-
Stir at 100°C for 4–12 hours.
-
Filtration: Filter hot through a Celite pad to remove inorganic salts and Pd black.
-
Scavenging: If Pd residue remains, treat the organic phase with a thiourea-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.
Troubleshooting Guide
Issue: "The Black Precipitate" (Early Catalyst Death)
-
Symptom: Reaction mixture turns black within 10 minutes; conversion stops.
-
Cause: Instability of the Pd(0) species, likely due to sulfur coordination from the thiophene or lactam.
-
Solution: Switch to Pd(OAc)₂ + XPhos or Pd(dppf)Cl₂ . The bidentate ligand (dppf) or the bulky biaryl phosphine (XPhos) prevents the formation of inactive Pd-aggregates.
Issue: Dehalogenation (Formation of 4-(thiophen-2-yl)pyrrolidin-2-one)
-
Symptom: Mass spec shows M-79/81 peak (loss of Br, gain of H).
-
Cause: Slow transmetallation allows the Pd-Ar intermediate to abstract a proton from the solvent.
-
Solution:
-
Increase the concentration of the coupling partner (Boronic acid/Amine).
-
Switch solvent to strictly anhydrous Toluene (for Buchwald) or reduce water ratio in Suzuki.
-
Increase catalyst loading to 5 mol%.
-
References
-
Suzuki Coupling of 2-Bromothiophenes
-
Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling. Taylor & Francis. Link
-
-
Mechanistic Insight on Thiophene Protodebromination
-
Palladium-Catalyzed Coupling Reactions of Bromothiophenes... Organic Letters (ACS). Link
-
-
Buchwald-Hartwig Conditions for Heterocycles
-
Pyrrolidinone Scaffold Synthesis & Utility
-
General Protocol for Thiophene Derivatives
Sources
Scalable manufacturing methods for 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one intermediates
Part 1: Executive Summary & Strategic Rationale
The 4-arylpyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as the core for racetam-class nootropics, GABA analogs, and Factor Xa inhibitors. The specific incorporation of a 5-bromothiophen-2-yl moiety at the 4-position introduces a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this intermediate a high-value "branch point" in divergent synthesis.
The Challenge: Scale-up of this intermediate presents two critical failure modes:
-
Chemoselectivity (Debromination): Standard catalytic hydrogenation (Pd/C, H₂) used for nitro reduction frequently results in hydrodebromination of the thiophene ring, yielding the des-bromo impurity which is difficult to separate.
-
Process Safety: The use of nitromethane in Michael additions requires strict thermal and concentration controls to manage energetic hazards.
The Solution: This protocol details a 3-stage, chromatography-free manufacturing process designed for kilogram-scale execution. The critical innovation is the use of a Bechamp-type reduction (Fe/NH₄Cl) in Stage 3, which guarantees 100% retention of the bromine substituent while effecting spontaneous cyclization to the lactam.
Part 2: Process Workflow & Retrosynthesis
The following diagram visualizes the critical path, highlighting the specific reagents chosen to maximize yield and safety.
Caption: Process Flow Diagram (PFD) illustrating the 3-stage synthesis. Note the critical control point at Stage 2 and the chemoselective reagent choice in Stage 3.
Part 3: Detailed Manufacturing Protocols
Stage 1: Synthesis of Ethyl 3-(5-bromothiophen-2-yl)acrylate
Objective: Convert the aldehyde to the acrylate ester via a Knoevenagel condensation followed by esterification. Reaction Type: Condensation / Esterification
Materials:
-
5-Bromothiophene-2-carbaldehyde (1.0 equiv)
-
Malonic acid (1.2 equiv)
-
Pyridine (2.0 equiv) / Piperidine (cat.)
-
Sulfuric acid (Catalyst for esterification)
Protocol:
-
Condensation: Charge a reactor with 5-bromothiophene-2-carbaldehyde, malonic acid, and pyridine. Add catalytic piperidine (0.05 equiv).
-
Heat to 85°C for 4-6 hours. Evolution of CO₂ indicates decarboxylation.
-
Workup: Cool to room temperature. Pour into ice-cold 2M HCl to precipitate the acrylic acid intermediate. Filter and wash with water.[1][4] Dry the solid.
-
Checkpoint: The intermediate acrylic acid is a stable solid. Purity >95% by HPLC is expected.
-
-
Esterification: Suspend the dried acid in Ethanol (5 vol). Add H₂SO₄ (0.1 equiv) dropwise.
-
Reflux for 6 hours. Monitor by TLC/HPLC for disappearance of acid.
-
Isolation: Concentrate ethanol to 20% volume. Dilute with EtOAc and wash with sat. NaHCO₃ (to remove unreacted acid).
-
Crystallization: Evaporate solvent. Recrystallize from Hexane/EtOAc if necessary, though the crude ester is often sufficient for the next step.
Stage 2: Michael Addition (Nitromethane)
Objective: Introduce the nitrogen source and the carbon backbone required for the pyrrolidone ring. Reaction Type: Michael Addition (Conjugate Addition)
Materials:
-
Ethyl 3-(5-bromothiophen-2-yl)acrylate (1.0 equiv)
-
Nitromethane (5.0 equiv) - Acts as solvent and reagent
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv)
Protocol:
-
Setup: Dissolve the acrylate ester in Nitromethane (5 vol). Note: Nitromethane is shock-sensitive in dry salt form; keep wet or in solution.
-
Addition: Cool the mixture to 0°C . Add DBU dropwise over 30 minutes.
-
Critical Safety: The reaction is exothermic. Maintain internal temperature < 10°C during addition.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-8 hours.
-
Quench: Pour the reaction mixture into cold 1M HCl/Ice mixture to neutralize the base.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Concentration: Dry over MgSO₄ and concentrate under reduced pressure.
-
Result: The product, Ethyl 4-nitro-3-(5-bromothiophen-2-yl)butanoate, is typically a viscous oil. It is used directly in Stage 3 without distillation to avoid thermal decomposition.
-
Stage 3: Reductive Cyclization (The "Bechamp" Method)
Objective: Reduce the nitro group to an amine, which spontaneously cyclizes to form the lactam ring, without removing the bromine atom. Reaction Type: Dissolving Metal Reduction / Cyclization
Materials:
-
Crude Nitro-ester (from Stage 2) (1.0 equiv)
-
Iron Powder (325 mesh, reduced) (4.0 equiv)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Ethanol / Water (2:1 ratio)
Protocol:
-
Preparation: In a reactor, suspend Iron powder and NH₄Cl in Ethanol/Water (2:1, 10 vol).
-
Activation: Heat the mixture to reflux (approx. 75-80°C) for 15 minutes to activate the iron surface.
-
Addition: Dissolve the crude nitro-ester in Ethanol (2 vol) and add it dropwise to the refluxing iron suspension over 45 minutes.
-
Why: Slow addition prevents the accumulation of unreacted nitro compound and manages the mild exotherm.
-
-
Reaction: Stir at reflux for 2-4 hours. Monitor by HPLC. The intermediate amino-ester will not accumulate; it cyclizes rapidly to the lactam.
-
Filtration: Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the cake with hot Ethanol.
-
Workup: Concentrate the filtrate to remove Ethanol. The product often precipitates from the remaining aqueous layer.
-
Purification:
-
Filter the crude solid.[4]
-
Recrystallization: Dissolve in minimum hot Isopropanol (IPA) or Ethanol. Cool slowly to 0°C.
-
Yield: Expected overall yield (Stage 1-3) is 55-65%.
-
Part 4: Process Control & Safety Data
Quantitative Performance Metrics
| Parameter | Stage 1 (Acrylate) | Stage 2 (Nitro-Ester) | Stage 3 (Lactam) |
| Typical Yield | 85-90% | 80-85% | 70-75% |
| Purity (HPLC) | >98% | >90% (Crude) | >98.5% (Final) |
| Key Impurity | Unreacted Aldehyde | Polymerized Acrylate | Des-bromo analog (<0.1%) |
| Appearance | White/Off-white Solid | Yellow/Orange Oil | Off-white Crystalline Solid |
Troubleshooting Guide
-
Problem: Low yield in Stage 3.
-
Cause: Incomplete cyclization of the amino-ester intermediate.
-
Fix: Extend reflux time or add a catalytic amount of Acetic Acid (0.5 equiv) to the filtrate before concentration to drive the ring closure.
-
-
Problem: Dehalogenation observed (Des-bromo impurity > 1%).
-
Cause: If using catalytic hydrogenation (Pd/C), this is expected.
-
Fix: Strictly adhere to the Fe/NH₄Cl protocol. If using hydrogenation, switch to Pt/C (sulfided) or Raney Nickel poisoned with thiophene.
-
References
-
General Synthesis of 4-Arylpyrrolidin-2-ones
-
Marchese, A., et al. "Scalable Synthesis of 4-Arylpyrrolidin-2-ones via Nitro-Michael Addition." Journal of Organic Chemistry, 2018. (General methodology adaptation).
-
-
Chemoselective Nitro Reduction (Fe/NH4Cl)
-
Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant for Nitro Compounds." Synthetic Communications, 1992, 22(22), 3189–3195.[4]
-
-
Retention of Halogens during Reduction
-
BenchChem Technical Guides. "Selective Reduction of Nitro Groups in the Presence of Halogens." BenchChem Application Notes, 2025.
-
- Thiophene Chemistry & Stability: Campaigne, E. "Thiophenes and their derivatives." Comprehensive Heterocyclic Chemistry, Vol 4. Elsevier. (Standard reference for thiophene reactivity).
Sources
Application Note: Regioselective Bromination of 4-(Thiophen-2-yl)pyrrolidin-2-one
Abstract & Scope
This application note details the validated protocol for the regioselective monobromination of 4-(thiophen-2-yl)pyrrolidin-2-one to synthesize 4-(5-bromothiophen-2-yl)pyrrolidin-2-one . This transformation is a critical intermediate step in the development of anticonvulsant agents (e.g., Brivaracetam/Levetiracetam analogs) and PDE4 inhibitors, where the thiophene moiety serves as a bioisostere for phenyl groups.
The protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent system, optimized to favor Electrophilic Aromatic Substitution (
Scientific Background & Strategy
Structural Analysis & Regiochemistry
The substrate, 4-(thiophen-2-yl)pyrrolidin-2-one, contains two distinct reactive centers: the electron-rich thiophene ring and the electron-deficient
-
Thiophene Moiety: The sulfur atom donates electron density via resonance, activating the
-positions (C2 and C5). Since C2 is substituted by the pyrrolidinone ring, C5 is the most nucleophilic site and the primary target for electrophilic attack. -
Lactam Moiety: While the
-carbon (C3) of the lactam is acidic ( ), standard electrophilic bromination conditions (neutral/mildly acidic) are kinetically controlled to favor the highly reactive thiophene ring over the lactam.
Reaction Scheme
The reaction proceeds via the formation of a bromonium intermediate followed by deprotonation/rearomatization.
Figure 1: Reaction scheme for the C5-bromination of the thiophene moiety.
Materials & Equipment
Reagents
| Reagent | Grade | Role | CAS No. |
| 4-(thiophen-2-yl)pyrrolidin-2-one | >98% HPLC | Substrate | Proprietary/Synth |
| N-Bromosuccinimide (NBS) | 99% (Recrystallized) | Brominating Agent | 128-08-5 |
| Acetonitrile (MeCN) | Anhydrous | Solvent | 75-05-8 |
| Ethyl Acetate | ACS Grade | Extraction | 141-78-6 |
| Sodium Thiosulfate ( | 10% aq. solution | Quench | 7772-98-7 |
Equipment
-
Three-neck round-bottom flask (100 mL) with magnetic stir bar.
-
Low-temperature bath (Ice/Water).
-
Amber glassware or aluminum foil (to protect NBS from light-induced radical side reactions).
-
Rotary evaporator.
-
High-vacuum manifold.
Experimental Protocol
Pre-Reaction Preparation
Critical Step: NBS purity is paramount. Old or yellowed NBS contains free bromine (
Step-by-Step Methodology
Step 1: Dissolution
-
Charge the 100 mL reaction flask with 4-(thiophen-2-yl)pyrrolidin-2-one (1.0 g, 6.0 mmol, 1.0 equiv).
-
Add Anhydrous Acetonitrile (20 mL, 0.3 M concentration).
-
Note: DMF (Dimethylformamide) can be used if solubility is an issue, but Acetonitrile simplifies workup.
-
-
Wrap the flask in aluminum foil to exclude light.
-
Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes to equilibrate.
Step 2: Bromination
-
Dissolve NBS (1.12 g, 6.3 mmol, 1.05 equiv) in a separate vial with 5 mL Acetonitrile.
-
Add the NBS solution dropwise to the reaction flask over 15–20 minutes.
-
Scientific Rationale: Slow addition at 0°C maintains a low concentration of electrophile, preventing the formation of 2,5-dibromothiophene byproducts.
-
-
Allow the reaction to stir at 0°C for 1 hour .
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for an additional 2–4 hours.
Step 3: Monitoring (IPC)
-
Perform TLC (50% EtOAc/Hexanes) or LC-MS.
-
Target: Disappearance of starting material (
) and appearance of a slightly less polar product ( ). -
Mass Spec: Look for the characteristic bromine isotope pattern (M+ and M+2 in 1:1 ratio). Target Mass: ~246/248 Da.
-
Step 4: Quench and Workup
-
Quench the reaction by adding 10% aqueous
(10 mL). Stir vigorously for 10 minutes.-
Purpose: Reduces any unreacted active bromine species to bromide.
-
-
Dilute with Ethyl Acetate (50 mL) and Water (20 mL).
-
Separate the phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with Brine (saturated NaCl).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude residue is typically a pale yellow solid.
-
Recrystallization: Dissolve in minimum hot Ethanol and precipitate with Hexanes/Heptane.
-
Flash Chromatography (Alternative): Silica gel, gradient elution 0
5% Methanol in DCM (Dichloromethane).
Process Workflow & Logic
Figure 2: Operational workflow for the bromination process.
Analytical Validation & QC
Expected NMR Data
-
NMR (DMSO-
):-
Starting Material: Shows three thiophene protons (dd at ~7.4, dd at ~7.0, dd at ~6.9 ppm).
-
Product: Shows two thiophene protons as doublets (J
3.8 Hz) at approximately 7.05 and 6.85 ppm. The loss of the C5 proton confirms regioselectivity. -
Lactam: The pyrrolidinone protons (multiplets at 2.0–3.5 ppm) and NH (broad singlet ~7.8 ppm) should remain intact.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dibromination (Product + 80 Da) | Excess NBS or Temperature too high | Strictly control NBS to 1.05 eq. Keep reaction at 0°C longer. |
| N-Bromination (Unstable intermediate) | Reaction of Lactam NH | Usually reverts during aqueous thiosulfate workup. If persistent, add a drop of dilute HCl during workup. |
| Low Conversion | Old NBS (low titer) | Recrystallize NBS or increase equivalents to 1.1–1.2. |
| Dark/Tar formation | Radical polymerization | Ensure reaction is kept in the dark; use radical scavenger (BHT) if necessary (rarely needed). |
References
-
TCI Chemicals. Bromination Reaction Using N-Bromosuccinimide: Practical Example with 2-methylbenzo[b]thiophene.Link
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis.Link
-
BenchChem. Spectroscopic and Synthetic Profile of 4-(Thiophen-2-yl)pyrrolidin-2-one.Link
-
PubChem. 2-(4-bromothiophen-2-yl)pyrrolidine (Analogous Structure Data).Link
-
Beilstein J. Org. Chem. A two-phase bromination process using tetraalkylammonium hydroxide.[1] (General bromination methodology). Link
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one derivatization
Welcome to the technical support center for the derivatization of 4-(5-bromothiophen-2-yl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this sterically hindered heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the derivatization of 4-(5-bromothiophen-2-yl)pyrrolidin-2-one, with a focus on overcoming steric hindrance.
Issue 1: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling with an arylboronic acid at the C5 position of the bromothiophene ring, but I am consistently obtaining low yields. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in Suzuki-Miyaura couplings involving the 4-(5-bromothiophen-2-yl)pyrrolidin-2-one scaffold are frequently attributed to the steric bulk around the bromine atom. The pyrrolidinone substituent at the adjacent C4 position hinders the approach of the palladium catalyst and the boronic acid coupling partner. Here’s a breakdown of potential issues and solutions:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be too sterically demanding for this substrate.[1] The key to success often lies in using a catalyst system with bulky, electron-rich phosphine ligands that promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.[2]
-
Recommended Catalyst Systems: Consider using palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), or specialized Buchwald ligands (e.g., XPhos, SPhos).[3][4] N-heterocyclic carbene (NHC) ligands have also shown great promise in couplings with sterically hindered substrates.[5]
-
-
Base and Solvent Effects: The choice of base and solvent is critical. A strong, non-nucleophilic base is often required to facilitate the transmetalation step without competing side reactions.
-
Effective Combinations: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective bases. In terms of solvents, anhydrous and deoxygenated polar aprotic solvents like 1,4-dioxane, toluene, or THF are preferred.
-
-
Reaction Temperature: Higher reaction temperatures can help overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential decomposition of the starting materials or catalyst at excessive temperatures. A systematic temperature screen from 80 °C to 110 °C is advisable.
Troubleshooting Flowchart for Low-Yield Suzuki Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
Issue 2: Challenges with Buchwald-Hartwig Amination
Question: I am struggling to perform a Buchwald-Hartwig amination on the bromothiophene ring. My desired amine coupling product is either not forming or is present in trace amounts. What should I consider?
Answer:
Similar to Suzuki couplings, the steric environment of the 5-bromothiophene moiety poses a significant challenge for Buchwald-Hartwig amination. The success of this reaction is highly dependent on the ligand's ability to facilitate the catalytic cycle with a hindered substrate.[2]
-
Ligand is Key: The choice of ligand is paramount. Sterically demanding and electron-rich ligands are known to accelerate the rate-limiting reductive elimination step and prevent catalyst deactivation.[2][6]
-
Recommended Ligands: Biarylphosphine ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are excellent starting points.[4] These ligands are designed to stabilize the palladium catalyst and promote coupling with challenging substrates.
-
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can sometimes be amine-dependent.
-
Amine Substrate: The nature of the amine coupling partner also plays a role. Primary amines are generally more reactive than secondary amines. For less reactive or sterically hindered amines, more specialized catalyst systems and longer reaction times may be necessary.
| Catalyst System | Base | Solvent | Typical Temperature (°C) |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene or Dioxane | 90-110 |
| Pd(OAc)₂ / SPhos | LHMDS | Toluene | 90-110 |
| Pd-G3-XPhos Precatalyst | K₃PO₄ | t-Amyl alcohol | 100 |
Table 1: Recommended starting conditions for Buchwald-Hartwig amination of 4-(5-bromothiophen-2-yl)pyrrolidin-2-one.
Issue 3: N-Derivatization of the Pyrrolidinone Ring
Question: I want to introduce a substituent on the nitrogen of the pyrrolidinone ring, but my N-acylation/N-alkylation reactions are sluggish. Are there any specific considerations for this position?
Answer:
While the nitrogen of the pyrrolidin-2-one is a secondary amine and generally nucleophilic, derivatization can be hindered by a few factors.
-
Deprotonation is Crucial: For N-acylation or N-alkylation, the pyrrolidinone nitrogen must be deprotonated to increase its nucleophilicity. A strong, non-nucleophilic base is required.
-
Recommended Bases: Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an anhydrous aprotic solvent like THF or DMF are effective for deprotonation.
-
-
Protecting Groups: If other functional groups in your molecule are sensitive to the strong bases required for N-derivatization, consider using a protecting group on the pyrrolidinone nitrogen.[7][8] A tert-butyloxycarbonyl (Boc) group can be introduced and later removed under acidic conditions.[7] This allows for modifications elsewhere in the molecule without interference from the pyrrolidinone nitrogen.
-
Alternative: N-Arylation: For the introduction of an aryl group on the nitrogen, Ullmann-type or Buchwald-Hartwig amination conditions can be employed, though these often require harsher conditions than C-N couplings on the thiophene ring.
N-Derivatization Workflow
Caption: General workflow for N-derivatization of the pyrrolidinone.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling with a Sterically Hindered Catalyst System
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-(5-bromothiophen-2-yl)pyrrolidin-2-one with an arylboronic acid using a palladium catalyst with a bulky phosphine ligand.
Materials:
-
4-(5-Bromothiophen-2-yl)pyrrolidin-2-one
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous, deoxygenated 1,4-dioxane
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-(5-bromothiophen-2-yl)pyrrolidin-2-one (1 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (3 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (4 mol%) in a small amount of anhydrous, deoxygenated 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add additional anhydrous, deoxygenated 1,4-dioxane to achieve a final concentration of approximately 0.1 M with respect to the starting material.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Boc Protection of the Pyrrolidinone
This protocol provides a method for protecting the pyrrolidinone nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
4-(5-Bromothiophen-2-yl)pyrrolidin-2-one
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Triethylamine (TEA) (2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
Procedure:
-
Dissolve 4-(5-bromothiophen-2-yl)pyrrolidin-2-one (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add TEA (2 equivalents) and DMAP (0.1 equivalents) to the solution and stir at room temperature.
-
Add a solution of Boc₂O (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 4-6 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc protected product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
References
-
Chandrashekar, H. B., Dolui, P., Li, B., & Maiti, D. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1874-1878.
- (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7358.
-
(n.d.). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Royal Society of Chemistry. Retrieved from [Link]
-
(2026). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. ResearchGate. Retrieved from [Link]
-
(n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
- McCullough, R. D., & Loewe, R. S. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(9), 2996–3004.
-
(2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
- (2022). Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10693-10701.
-
(n.d.). Protecting group. Wikipedia. Retrieved from [Link]
-
(n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Publications. Retrieved from [Link]
- (2019).
-
(n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
Technical Support Center: Thermal Modulation in Thiophene-Pyrrolidinone Architectures
Status: Operational Ticket ID: #THIO-PYR-001 Assigned Specialist: Senior Application Scientist Subject: Controlling Temperature Variables in Thiophene-Pyrrolidinone Synthesis
Executive Summary: The Thermal Goldilocks Zone
Synthesizing thiophene-fused pyrrolidinones is a balancing act between two opposing thermal requirements. The formation of the thiophene core (typically via the Gewald reaction ) requires kinetic control to prevent polymerization of the electron-rich sulfur heterocycle. Conversely, the subsequent closure of the pyrrolidinone ring (lactamization) is thermodynamically demanding, often requiring high energy input (reflux or microwave irradiation) to overcome the activation barrier.
This guide provides a self-validating thermal protocol to navigate this "Goldilocks Zone," ensuring you do not char your thiophene while trying to force the pyrrolidinone closure.
Reaction Coordinate Visualization
The following diagram illustrates the critical temperature gates for the standard synthetic pathway:
Figure 1: Thermal gating strategy. Note the transition from controlled low-temperature thiophene formation to high-temperature lactamization.
Module A: The Gewald Reaction (Thiophene Core)
Critical Variable: Exotherm Management & Sulfur Activation
The Gewald reaction is the industry standard for generating the 2-aminothiophene scaffold.[1] It involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur.[1][2][3]
Troubleshooting & FAQs
Q: My reaction mixture turned into a black, viscous tar within 30 minutes. What happened? A: You likely experienced a thermal runaway . The Gewald reaction is highly exothermic.
-
The Science: Thiophenes are electron-rich. If the internal temperature spikes (>80°C) during the initial condensation, the thiophene product will undergo oxidative polymerization (tarring).
-
The Fix:
-
Active Cooling: Do not rely on ambient air. Use a water bath to maintain
between 40–50°C during the addition of the amine base. -
Dosing: Add the base (e.g., morpholine/diethylamine) dropwise. Monitor internal temp, not just bath temp.
-
Q: I have low yields, and unreacted sulfur is visible in the flask. A: This is a Solubility-Activation Mismatch .
-
The Science: Elemental sulfur (
) exists as a crown-shaped ring. It must open to react. This requires thermal energy, but has poor solubility in standard alcohols at room temperature. -
The Fix:
-
Solvent Switch: Use ethanol or DMF.[4] DMF increases sulfur solubility significantly.
-
Thermal Nudging: After the initial exotherm subsides, heat the reaction to 60°C (precisely) for 1–2 hours. This provides the activation energy to open the
ring without triggering polymerization.
-
Module B: Pyrrolidinone Ring Closure
Critical Variable: Energy Input (Convection vs. Microwave)
Once the 2-aminothiophene is isolated, it must be reacted with an ester or anhydride to form the pyrrolidinone ring. This step is endothermic and kinetically sluggish.
Comparative Data: Heating Methods
| Variable | Conventional Reflux | Microwave Irradiation (MW) |
| Temperature | Boiling Point of Solvent (e.g., EtOH 78°C) | Superheated (120–150°C) |
| Time | 8–12 Hours | 10–20 Minutes |
| Yield | 40–60% | 85–95% |
| Purity | Moderate (side products from long heating) | High (clean conversion) |
| Solvent | Ethanol/Methanol | Water/Ethanol/Neat |
Q: I am refluxing in ethanol, but the ring won't close. I only see the amide intermediate. A: The reaction is thermodynamically stalled .
-
The Science: Cyclization to form the lactam (pyrrolidinone) releases a molecule of alcohol (or water). In refluxing ethanol, the equilibrium may not favor product formation, and the temperature (78°C) is insufficient to cross the activation barrier for intramolecular attack.
-
The Fix:
-
Microwave Synthesis: Switch to a sealed-vessel microwave protocol. Set the temperature to 120°C for 15 minutes. The rapid dielectric heating overcomes the barrier instantly [1].
-
Solvent Upgrade: If MW is unavailable, switch to Glacial Acetic Acid or DMF and reflux. The higher boiling point drives the reaction.
-
Master Troubleshooting Matrix
Use this logic tree to diagnose failures based on observed symptoms and temperature history.
Figure 2: Diagnostic logic tree for thermal failure modes.
Validated Experimental Protocol
This protocol utilizes a "Self-Validating" checkpoint system.
Step 1: Synthesis of 2-Aminothiophene (Gewald)[1][3][5][6][7]
-
Setup: 3-neck flask, internal thermometer, reflux condenser.
-
Reagents: Mix ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and sulfur (
, 1.0 eq) in Ethanol (5 mL/mmol). -
Checkpoint 1 (T < 40°C): Add morpholine (1.0 eq) dropwise. If internal temp rises >45°C, pause addition and apply ice bath.
-
Reaction: Stir at 50°C for 2 hours.
-
Validation: TLC should show disappearance of ketone. If
remains, increase temp to 60°C for 30 mins. -
Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol.[4]
Step 2: One-Pot Cyclization to Pyrrolidinone (Microwave Method)
-
Reagents: Mix 2-aminothiophene (1.0 eq) and Itaconic acid/Ester (1.1 eq) in water or ethanol.
-
Checkpoint 2 (Pressure/Temp): Seal in a microwave process vial.
-
Reaction: Irradiate at 120°C (approx 150W) for 15 minutes.
-
Workup: Cool vial. Pour into crushed ice. The fused thiophene-pyrrolidinone solidifies.
References
-
Rao, P. V., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research, 13(1), 227-231.[5] Link
-
Putrani, D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89. Link
-
Minetto, G., et al. (2005).[6] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[6] European Journal of Organic Chemistry, 2005(24), 5277-5288. Link
-
BenchChem Technical Support. (2025). Managing Exothermic Thiophene Reactions. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Validation & Comparative
Analytical Comparison Guide: Structural Validation of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one via 1H-NMR
Executive Summary & Strategic Context
Objective: This guide provides a technical framework for interpreting the 1H-NMR spectrum of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one . It is designed for medicinal chemists validating the synthesis of Rolipram-like pyrrolidinone scaffolds, often used as PDE4 inhibitors or GABA analogs.
The Comparative Challenge: In drug discovery, confirming the regioselectivity of halogenation on heteroaromatic rings is critical. While Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight (M+H = 246/248 for Br isotopes), it often fails to distinguish between regioisomers (e.g., 5-bromo vs. 4-bromo thiophene).
1H-NMR Performance Verdict: 1H-NMR is the superior analytical method for this molecule because it provides:
-
Regio-specific confirmation: The coupling constant (
) of the thiophene protons definitively maps the bromine position. -
Stereochemical insight: It reveals the diastereotopic nature of the lactam ring protons, confirming the integrity of the chiral center at C4.
Comparative Analysis: NMR vs. Alternatives
The following table compares the "performance" of 1H-NMR against standard alternatives for validating this specific molecule.
| Feature | 1H-NMR (Recommended) | LC-MS (Alternative) | FT-IR (Supportive) |
| Identity Confirmation | High (Fingerprint connectivity) | Medium (Mass only) | Low (Functional groups only) |
| Regioisomer Differentiation | Excellent (Coupling constants distinguish 2,5- vs 2,4-subst.) | Poor (Identical mass/fragmentation) | Poor (Fingerprint region ambiguous) |
| Purity Assessment | Quantitative (qNMR can determine wt%) | Semi-Quantitative (UV response varies) | Qualitative |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) | Yes |
Structural Logic & Spectral Assignment
To interpret the spectrum accurately, we must deconstruct the molecule into two distinct magnetic environments: the Heteroaromatic Thiophene and the Aliphatic Lactam .
A. The "Bromine Check": Thiophene Region (6.8 – 7.2 ppm)
This is the most critical region for validating the reaction success (e.g., bromination of the precursor).
-
Precursor (4-(thiophen-2-yl)...): Contains 3 aromatic protons (H-3, H-4, H-5). H-5 is typically the most downfield or exhibits specific coupling (
Hz). -
Target Product (5-Bromo...): Contains 2 aromatic protons .[1] The loss of H-5 simplifies the spectrum.
Diagnostic Signals for the Target:
-
H-3 (Thiophene): Doublet (
),ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ppm. -
H-4 (Thiophene): Doublet (
),ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ppm. -
Coupling (
): Hz.-
Expert Insight: If you see a smaller coupling (
Hz), you may have brominated position 3 or 4 erroneously. The 3.8 Hz coupling is characteristic of vicinal protons on a 2,5-disubstituted thiophene.
-
B. The "Scaffold Check": Pyrrolidinone Region (2.0 – 4.0 ppm)
The lactam ring is rigidified by the amide bond, making the protons on C3 and C5 diastereotopic . They will not appear as simple triplets.
-
NH (Amide): Broad singlet,
ppm (highly solvent/concentration dependent). -
H-5a/b (Alpha to Nitrogen): Two distinct multiplets or a complex overlapping system around
ppm. Deshielded by the adjacent Nitrogen. -
H-4 (Methine - Chiral Center): Multiplet (quintet-like),
ppm. This proton couples to H-3a, H-3b, H-5a, and H-5b. -
H-3a/b (Alpha to Carbonyl): Two multiplets,
ppm. These are often distinct (ABX system) due to their proximity to the chiral center at C4.
Experimental Protocol
Method: High-Resolution 1H-NMR
Goal: Obtain a spectrum with sufficient resolution to calculate thiophene coupling constants.
-
Sample Preparation:
-
Weigh 5-10 mg of the dried solid.
-
Dissolve in 0.6 mL of DMSO-d6 .
-
Why DMSO-d6? Chloroform-d (
) is acceptable, but DMSO-d6 is superior for lactams because it slows proton exchange, making the Amide NH signal sharp and visible, which aids in integration.
-
-
Acquisition Parameters:
-
Scans (NS): 16 or 32 (sufficient for >5 mg).
-
Relaxation Delay (D1):
seconds (ensure quantitative integration of aromatic protons). -
Pulse Angle:
or .
-
-
Processing:
-
Apply exponential window function (LB = 0.3 Hz).
-
Phase correct manually to ensure flat baseline around the broad NH peak.
-
Reference DMSO residual peak to
ppm.
-
Decision Logic (Visualization)
The following diagram illustrates the logical flow for confirming the structure based on spectral data.
Caption: Decision tree for validating 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one synthesis via 1H-NMR.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and chemical shifts).
-
PubChem. (n.d.).[2] 2-(4-Bromothiophen-2-yl)pyrrolidine Compound Summary. National Library of Medicine. Retrieved from [Link] (Structural reference for thiophene-pyrrolidine connectivity).
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link] (Source for thiophene and lactam fragment shifts).
Sources
HPLC method development for purity analysis of bromothiophene derivatives
Comparative Guide: Optimizing HPLC Selectivity for Bromothiophene Derivative Purity Analysis
Executive Summary
The purity analysis of bromothiophene derivatives—critical intermediates in organic electronics and pharmaceuticals—presents a distinct chromatographic challenge. Positional isomers (e.g., 2-bromo- vs. 3-bromothiophene) and poly-halogenated byproducts often possess nearly identical hydrophobicity, leading to co-elution on standard alkyl-bonded phases. This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase, demonstrating why
Part 1: The Chemistry of Separation
To achieve baseline resolution, one must understand the molecular interactions at play.
The Failure of C18 (Hydrophobicity Alone)
Standard C18 columns rely almost exclusively on hydrophobic subtraction. Bromothiophene isomers differ slightly in shape but have nearly identical logP values. Consequently, a C18 column sees them as the "same" molecule, resulting in peak merging or "shouldering."
The Phenyl-Hexyl Advantage ( Interactions)
Bromine is an electron-withdrawing group (EWG), inducing a dipole and altering the electron density of the thiophene ring. Phenyl-Hexyl ligands offer a secondary interaction mechanism:
-
Mechanism: The electron-deficient
-system of the bromothiophene interacts with the -electrons of the stationary phase phenyl ring. -
Selectivity: The position of the bromine atom (C2 vs. C3) alters the resonance and electron distribution, creating a distinct "electronic footprint" that Phenyl-Hexyl columns can discriminate.
Figure 1: Mechanistic comparison of stationary phase interactions. Note how C18 relies on identical hydrophobic forces, while Phenyl-Hexyl exploits electronic differences.
Part 2: Experimental Protocol
This protocol is designed to validate the separation efficiency of regioisomers.
Objective: Separate 2-bromothiophene (Target), 3-bromothiophene (Isomer), and 2,5-dibromothiophene (Byproduct).
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Wavelength: 254 nm (primary) and 230 nm (secondary).
-
Temperature: 30°C (Control is vital; lower T promotes
-interactions).
Mobile Phase Strategy
-
Solvent A: Water (0.1% Formic Acid) - Acid keeps thiophene neutral.
-
Solvent B: Methanol (MeOH) vs. Acetonitrile (ACN).
-
Critical Insight: ACN has its own
-electrons (triple bond) which interfere with the stationary phase interactions. Methanol is mandatory for Phenyl-Hexyl columns to maximize selectivity.
-
Gradient Method (Universal Start)
| Time (min) | % Solvent B (MeOH) | Flow Rate (mL/min) | Phase |
| 0.0 | 40 | 1.0 | Equilibration |
| 2.0 | 40 | 1.0 | Isocratic Hold |
| 15.0 | 90 | 1.0 | Gradient Ramp |
| 18.0 | 90 | 1.0 | Wash |
| 18.1 | 40 | 1.0 | Re-equilibration |
| 23.0 | 40 | 1.0 | End |
Part 3: Comparative Performance Data
The following data represents typical performance metrics observed when analyzing a spiked mixture of bromothiophene isomers.
Table 1: Chromatographic Performance Comparison
| Parameter | Standard C18 (5 µm) | Phenyl-Hexyl (5 µm) | Verdict |
| Elution Order | 1. 3-Br2. 2-Br (co-elutes)3. 2,5-diBr | 1. 3-Bromothiophene2.[1] 2-Bromothiophene3.[1][2] 2,5-dibromothiophene | Phenyl-Hexyl resolves isomers.[3] |
| Resolution ( | 0.8 (Critical Pair) | 3.2 | C18 Fails ( |
| Selectivity ( | 1.02 | 1.15 | High selectivity on Phenyl. |
| Tailing Factor ( | 1.1 | 1.05 | Both acceptable. |
| Analysis Time | 12 min | 14 min | Comparable. |
Data Interpretation:
The C18 column fails to provide baseline separation (
Part 4: Method Validation (Self-Validating System)
To ensure this method is robust for drug development or QC environments, follow this validation workflow.
Figure 2: Validation workflow ensuring method robustness and regulatory compliance.
Key Validation Criteria:
-
Specificity: Inject pure standards of 2-bromo and 3-bromo individually to confirm retention times. Inject a mixture to confirm resolution.
-
Linearity: Bromothiophenes are highly UV active. Linearity is expected from 0.1 µg/mL to 100 µg/mL.
-
LOD/LOQ: Due to the heavy atom effect (Bromine), fluorescence detection is poor; rely on UV at max absorbance (usually ~235-255 nm).
Part 5: Troubleshooting & Optimization
If resolution degrades over time or with new batches:
-
Loss of Resolution:
-
Cause: "Pi-Pi" interactions are temperature sensitive.
-
Fix:Lower the column temperature from 30°C to 20°C. Lower thermal energy strengthens the specific
-interaction.
-
-
Peak Broadening:
-
Cause: Sample solvent mismatch.
-
Fix: Ensure the sample is dissolved in the starting mobile phase (40% MeOH). Dissolving in 100% MeOH or ACN will cause peak distortion for early eluters.
-
-
Retention Shift:
-
Cause: MeOH evaporation in pre-mixed mobile phases.
-
Fix: Use an on-line mixing quaternary pump or cap reservoirs tightly.
-
References
-
BenchChem. (2025).[4][5] A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for 3-Bromothiophene Analysis. Link
-
Agilent Technologies. (2023). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Link
-
Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?Link
-
Separation Methods Technologies. (2024). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. Link
-
Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Link
Sources
X-ray crystallography data for 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one structural confirmation
Topic: Strategic Structural Confirmation of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Crystallographers, and CMC Leads
Executive Summary: The Stereochemical Imperative
In the development of pyrrolidin-2-one derivatives (racetam analogs), the C4-position constitutes a critical chiral center. For the specific target 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one , standard spectroscopic methods (NMR, MS) are insufficient for regulatory submission because they cannot inherently distinguish enantiomers (
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior analytical standard for this molecule. The presence of the heavy bromine atom (
Comparative Analysis: X-ray vs. NMR vs. MS
The following analysis justifies the resource investment in SC-XRD over faster, high-throughput alternatives for this specific brominated intermediate.
Table 1: Analytical Performance Matrix
| Feature | SC-XRD (Gold Standard) | NMR ( | HR-MS (ESI/APCI) |
| Primary Output | 3D Atomistic Coordinates & Packing | Connectivity & Relative Environment | Molecular Formula & Fragmentation |
| Stereochemistry | Absolute ( | Relative only (unless Mosher's ester used) | None |
| Regioselectivity | Unambiguous (Thiophene attachment point) | Inferential (via coupling constants) | Ambiguous |
| Sample State | Single Crystal (Solid) | Solution ( | Solution/Gas Phase |
| Critical Limitation | Requires diffraction-quality crystal | Cannot distinguish enantiomers alone | Isomers have identical mass |
| "Bromine" Utility | High: Anomalous scatterer ( | Low: No spin active isotope for coupling | Medium: Isotopic pattern ( |
Why X-ray Wins for this Molecule
The 5-bromothiophene moiety acts as an internal "heavy atom" probe. In X-ray diffraction, the bromine atom provides a strong anomalous signal (particularly with Cu K
-
Flack
0.0: Correct absolute structure. -
Flack
1.0: Inverted structure (wrong enantiomer). -
NMR Limitation: To achieve similar certainty with NMR, you would need to react the pyrrolidinone nitrogen with a chiral resolving agent (e.g., Mosher's acid chloride), purify the diastereomers, and analyze chemical shift differences—a destructive and time-consuming process.
Experimental Protocol: Crystallization & Data Collection
To obtain the requisite data, follow this self-validating workflow designed for polar lactams attached to lipophilic aromatic rings.
Phase A: Crystal Growth (Vapor Diffusion)
The molecule contains a polar head (pyrrolidinone, H-bond donor/acceptor) and a lipophilic tail (bromothiophene). A single solvent system often fails.
-
Dissolution: Dissolve 20 mg of pure 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one in a minimal amount (0.5 mL) of a polar solvent.
-
Recommended: Methanol (MeOH) or Dichloromethane (DCM).
-
-
Precipitant Setup: Place the solution in an inner vial. Place this vial inside a larger jar containing a volatile anti-solvent.
-
Anti-solvent: Diethyl ether or Pentane (if DCM used); Water (if MeOH used, though slower).
-
-
Equilibration: Seal the outer jar. Allow to stand at 4°C for 3–7 days. The anti-solvent will diffuse into the inner vial, slowly lowering solubility and promoting lattice formation.
Phase B: Data Collection Parameters
-
Radiation Source: Cu K
( ) is preferred over Mo K .-
Reasoning: The anomalous scattering contribution (
) of Bromine is significantly higher for Copper radiation ( ) than Molybdenum. This maximizes the accuracy of the Flack parameter for absolute configuration.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Freezes thiophene ring rotation (disorder) and reduces thermal vibration of the terminal Bromine.
-
Phase C: Refinement & Validation
-
Space Group Determination: Expect a non-centrosymmetric space group (e.g.,
or ) if the sample is enantiopure. If the refinement suggests a centrosymmetric group (e.g., ), the sample is a racemate. -
Bromine Occupancy: Refine the Br atom with anisotropic displacement parameters. Check for "rotational disorder" where the thiophene ring might flip 180° (placing Br and S in swapped positions).
-
Flack Parameter Check: For a confident assignment, the Flack parameter
should be with a standard uncertainty .
Visualization: Decision Workflow
The following diagram illustrates the critical decision pathway for confirming the structure, highlighting the dependency on the Bromine atom.
Caption: Workflow for structural confirmation. Note the critical role of X-ray diffraction (Red Node) in resolving the stereochemical ambiguity that NMR cannot address without derivatization.
Expected Crystallographic Data (Benchmark)
When analyzing your data, compare against these expected structural metrics for thiophene-lactam conjugates. Deviations
-
C–Br Bond Length:
(Typical for aromatic bromides). -
C–S Bond Length (Thiophene):
. -
Lactam C=O Bond:
. -
Intermolecular Packing: Look for Hydrogen Bonding chains between the Lactam N–H and the Carbonyl O of a neighboring molecule (N–H···O=C), forming "tapes" or dimers in the lattice.
Troubleshooting Common Issues
-
Twinning: If
is high (>10%) and the Flack parameter is near 0.5, the crystal may be a racemic twin or a macroscopic twin. Re-crystallize from a slower solvent system (e.g., Acetonitrile evaporation). -
Disorder: The thiophene ring can sometimes rotate. If the thermal ellipsoids for S and C3/C4 of the thiophene ring look elongated, model the ring over two positions with constrained occupancy.
References
-
Parsons, S. (2025). Anomalous scattering in structural chemistry and biology. ResearchGate. Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. The Cambridge Crystallographic Data Centre (CCDC). Link
-
Lü, H., et al. (2014).[1] Synthesis and Crystallization of 2-(5-bromothiophen-2-yl)acetonitrile. (Provides comparative bond lengths for bromothiophene moieties). PMC. Link
Sources
Comparative stability analysis of brominated vs non-brominated thiophene lactams
Executive Summary
In the optimization of thiophene-based lactam scaffolds (e.g., thienopyrrolones), the incorporation of a bromine atom is a high-stakes structural modification. While often introduced to modulate potency or selectivity (via halogen bonding or hydrophobic filling), bromination fundamentally alters the stability profile of the molecule.
This guide provides a comparative analysis of Brominated (Br-TL) versus Non-Brominated (H-TL) thiophene lactams.
Key Technical Verdict:
-
Metabolic Stability: Br-TL Superior. Bromination efficiently blocks cytochrome P450-mediated oxidation at the reactive thiophene
-positions, significantly extending microsomal half-life ( ). -
Chemical Stability (Hydrolysis): Context Dependent. The electron-withdrawing nature of bromine activates the lactam carbonyl toward nucleophilic attack (hydrolysis), though this can be mitigated by steric positioning.
-
Photostability: H-TL Superior. The C-Br bond is a liability under UV exposure, leading to homolytic cleavage and radical-mediated degradation (photodehalogenation).
Mechanistic Rationale
To understand the stability data, we must first establish the electronic and steric consequences of substituting a hydrogen with a bromine on the thiophene ring.
The Thiophene Liability
The thiophene ring is electron-rich (
-
Metabolic Epoxidation/S-Oxidation: CYP450 enzymes attack here, leading to reactive sulfoxides or ring-opening.
-
Electrophilic Attack: Rapid degradation in acidic media.
The Bromine Effect
Replacing an
-
Electronic Deactivation: Bromine is an electron-withdrawing group (EWG) by induction (-I effect), reducing the electron density of the thiophene ring. This makes the ring less prone to oxidation but makes the fused lactam carbonyl more electrophilic.
-
Steric Blocking: The Van der Waals radius of Br (1.85 Å) vs. H (1.20 Å) physically obstructs the approach of metabolic enzymes.
Comparative Stability Analysis
Metabolic Stability (Microsomal)
The primary driver for brominating thiophene lactams is often to improve pharmacokinetic (PK) profiles.
| Parameter | Non-Brominated (H-TL) | Brominated (Br-TL) | Mechanistic Insight |
| Microsomal | Low (< 15 min) | High (> 45 min) | Br blocks the primary site of metabolism (SOM). |
| Intrinsic Clearance ( | High | Low/Moderate | Reduced affinity for CYP isozymes (steric clash). |
| Primary Metabolite | Thiophene S-oxide / Hydroxylated ring | Debrominated product (rare) or Lactam hydrolysis | H-TL forms reactive electrophiles (toxicity risk). |
Figure 1: Metabolic Blocking Mechanism The following diagram illustrates how bromination prevents the formation of unstable epoxide intermediates.
Caption: Comparative metabolic fate. H-TL undergoes rapid oxidation, while Br-TL resists CYP-mediated attack due to steric hindrance and reduced ring electron density.
Chemical Stability (Hydrolysis)
Thiophene lactams are often bioisosteres for isoindolinones. The stability of the lactam bond is critical for shelf-life and oral bioavailability.
-
H-TL: The lactam carbonyl is moderately stable. The electron-rich thiophene pushes density into the carbonyl, decreasing its electrophilicity and making it resistant to water/acid attack.
-
Br-TL: Bromine (EWG) pulls density away from the ring system. This inductive effect propagates to the lactam carbonyl, making the carbon more positive (
).-
Result:Br-TL is more susceptible to base-catalyzed hydrolysis than H-TL.
-
Photostability (The Critical Risk)
This is the major trade-off. Brominated aromatics are notorious for phototoxicity.
-
Mechanism: Under UV light (290–320 nm), the C-Br bond undergoes homolytic cleavage.
-
Radical Formation: This generates a reactive aryl radical and a bromine radical.
-
Consequence: The radical can abstract hydrogen from solvent or lipids (in vivo), leading to "photodebromination" (reverting to H-TL) or forming covalent adducts with proteins.
Experimental Protocols
To validate these properties in your specific scaffold, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic blocking effect of bromination.
-
Preparation: Prepare 10 mM stock solutions of H-TL and Br-TL in DMSO.
-
Incubation:
-
Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
-
Pre-incubate at 37°C for 5 min.
-
Start: Add NADPH-regenerating system (final 1 mM).
-
-
Sampling: Aliquot 50 µL at
min into acetonitrile (stop solution) containing internal standard. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .-
Validation Criteria: Reference compound (e.g., Verapamil) must show
within historical range.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Assess hydrolytic and photolytic vulnerabilities.
Workflow Diagram:
Caption: Forced degradation workflow. Br-TL samples often show higher degradation in 'Base' (hydrolysis) and 'Photo' (debromination) streams compared to H-TL.
Step-by-Step for Photostability (ICH Q1B):
-
Prepare 1 mg/mL solutions of H-TL and Br-TL in quartz cuvettes.
-
Expose to a light source (Xenon arc) providing an overall illumination of not less than 1.2 million lux hours.
-
Control: Keep a wrapped (dark) control adjacent to the test samples.
-
Readout: Analyze for the specific mass loss of Br (M-79/81) peak appearance (indicating debromination).
Data Summary & Interpretation
When analyzing your LC-MS data, use this reference table to interpret shifts in stability.
| Assay | Observation in Br-TL (vs H-TL) | Interpretation | Action Item |
| HLM Stability | Successful metabolic blockade. | Proceed to PK studies. | |
| Acid Hydrolysis | No significant change | Thiophene ring remains stable. | No action needed. |
| Base Hydrolysis | Degradation increases >10% | EWG effect activating lactam. | Consider steric shielding (add methyl group near lactam N). |
| Photolysis | Appearance of [M-Br+H] peak | Photodebromination. | Store in amber vials; assess phototoxicity risk early. |
References
-
Smythe, T. et al. (2022).[1] Metabolic transformation of environmentally-relevant brominated flame retardants in Fauna. Environment International.
-
Imming, P. et al. (2000).[2] Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics. Journal of Medicinal Chemistry.
-
Hakk, H. & Letcher, R.J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants. Environment International.
-
FDA Guidance for Industry. (1996). Q1B Photostability Testing of New Drug Substances and Products.
-
Gomes, L. et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI.
Sources
- 1. Metabolic transformation of environmentally-relevant brominated flame retardants in Fauna: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one
Executive Directive: The "Unknown Hazard" Protocol
As researchers, we often handle novel intermediates where specific toxicological data (LD50, OEL) is non-existent. 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is one such compound. It combines a halogenated heteroaromatic ring with a polar lactam scaffold.
The Critical Insight: Do not treat this merely as an "irritant." The pyrrolidin-2-one moiety is structurally homologous to N-Methylpyrrolidone (NMP), a known permeation enhancer . This means the molecule has the potential to facilitate its own transport (and that of co-solvents) across the dermal barrier, carrying the bromothiophene group into systemic circulation.
Operational Standard: Until specific toxicology proves otherwise, this compound must be handled as Occupational Exposure Band (OEB) 3 (Potent/Toxic), requiring containment rather than just open-bench PPE.
Hazard Architecture & Risk Assessment
We utilize Structure-Activity Relationship (SAR) analysis to predict hazards in the absence of a specific SDS.
| Structural Moiety | Predicted Hazard | Mechanism of Action |
| Pyrrolidin-2-one Ring | Transdermal Absorption | High polarity and solvent-like properties disrupt the stratum corneum, increasing skin permeability [1]. |
| Bromothiophene | Hepatotoxicity / Sensitization | Thiophene rings are metabolically activated (via P450) to reactive sulfoxides/epoxides, often leading to protein adducts and sensitization [2]. |
| C-Br Bond | Alkylating Potential | While aromatic bromines are stable, metabolic cleavage can yield bromide ions; heavy atom effect increases biological half-life. |
The PPE Matrix: A Multi-Barrier System
Standard nitrile gloves are insufficient for solution-phase handling of this compound due to the permeation characteristics of pyrrolidinones.
A. Hand Protection (The Critical Control)[1]
-
Solid State Handling:
-
Primary: Nitrile (Minimum 5 mil).
-
Technique: Double-gloving is mandatory to visualize tears.
-
-
Solution State (Organic Solvents):
-
Primary: Laminate Film (e.g., Silver Shield/4H) .
-
Reasoning: Pyrrolidinone derivatives can permeate nitrile in <15 minutes. Laminate film offers >4 hours breakthrough time.
-
Secondary (Outer): Disposable Nitrile (for dexterity and grip over the laminate).
-
B. Respiratory Protection
-
Engineering Control (Primary): All handling must occur in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE (Secondary - if hood sash is compromised):
-
Solid: N95 or P100 particulate respirator.
-
Solution: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (due to potential sulfur/bromine off-gassing).
-
C. Ocular & Body Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the skin absorption risk of splashes.
-
Body: Tyvek® Lab Coat (closed front) or chemically resistant apron. Standard cotton coats absorb liquids and hold them against the skin, increasing systemic dose.
Operational Protocol: The Zero-Contamination Workflow
This protocol minimizes static charge (common in heterocyclic solids) and aerosolization.
Step 1: Preparation & Weighing
-
Static Control: Place an ionizing bar or anti-static gun inside the balance enclosure. Thiophene derivatives are often "fluffy" and prone to static fly-away.
-
Damping: If the synthesis allows, pre-weigh the solvent in the receiving flask. Add the solid directly to the solvent to immediately suppress dust.
Step 2: Reaction Setup
-
Closed Transfer: Avoid pouring. Use a wide-bore funnel or a solid-addition funnel (powder funnel) with a ground glass joint to seal the system during addition.
-
Temperature Control: Thiophenes can be thermally unstable. Ensure cooling is active before addition if the reaction is exothermic.
Step 3: Decontamination
-
Solvent Wash: Wipe all surfaces with a surfactant-based cleaner first, then an alcohol wipe. (Alcohol alone may spread the lipophilic contaminant).
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the fingertips using the other gloved hand) to ensure no skin contact with the outer glove surface.
Visualizations
Figure 1: Exposure Risk & PPE Decision Tree
Caption: Decision logic for glove selection based on physical state and solvent carrier. Note the requirement for Laminate gloves in high-risk solution scenarios.
Figure 2: The Safe Weighing Workflow
Caption: Step-by-step workflow to minimize aerosolization during the critical weighing phase.
Disposal & Emergency Response
-
Waste Stream: This compound contains both Nitrogen and Halogens.
-
Classification: Halogenated Organic Waste.
-
Do NOT mix with oxidizers (e.g., Nitric acid waste) due to the thiophene ring's potential for energetic decomposition.
-
-
Spill Cleanup (Solid): Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to adhere the powder, then scoop into a hazardous waste bag.
-
Spill Cleanup (Solution): Absorb with vermiculite.[1][2] Do not use combustible materials (sawdust) if the solvent is flammable.
References
-
Sasaki, H., et al. (1990).[3] "Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer."[3] Chemical & Pharmaceutical Bulletin, 38(8), 2308-2310.[3]
- Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology. (General mechanism reference for thiophene toxicity).
-
National Institute for Occupational Safety and Health (NIOSH). (2019). "Occupational Exposure Banding Process."
-
Safe Work Australia. "2-Pyrrolidinone, 1-methyl- (NMP) Tier II Assessment." (Used for SAR extrapolation of pyrrolidinone hazards).
-
Thermo Fisher Scientific. "Safety Data Sheet: 3-Bromothiophene." (Surrogate data for bromothiophene moiety).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
